REACTION_SMILES
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[Br:9][c:10]1[cH:11][c:12]([O:17][CH3:18])[c:13]([OH:16])[cH:14][cH:15]1.[C:19](=[O:20])([O-:21])[O-:22].[Cl:1][CH2:2][C:3](=[O:4])[N:5]([CH3:6])[O:7][CH3:8].[Cl:30][CH2:31][Cl:32].[K+:23].[K+:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[CH2:2]([C:3](=[O:4])[N:5]([CH3:6])[O:7][CH3:8])[O:16][c:13]1[c:12]([O:17][CH3:18])[cH:11][c:10]([Br:9])[cH:15][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)CCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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COc1cc(Br)ccc1OCC(=O)N(C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |